molecular formula C7H8N4O2 B2991537 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid CAS No. 1249125-02-7

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid

Cat. No.: B2991537
CAS No.: 1249125-02-7
M. Wt: 180.167
InChI Key: AGMJUQOUQIJLIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid is a chemical compound with the molecular formula C7H8N4O2 and a molecular weight of 180.16 g/mol . This compound contains a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. The presence of the cyano group and the butanoic acid moiety makes this compound interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid typically involves the reaction of 3-amino-1,2,4-triazole with a suitable butanoic acid derivative. One common method involves the alkylation of 3-amino-1,2,4-triazole with a butanoic acid derivative under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the triazole ring.

    Reduction: Amino derivatives of the compound.

    Substitution: Substituted triazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-1,2,4-triazol-1-yl)butanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to various biological effects . The cyano group and butanoic acid moiety may also contribute to the compound’s activity by interacting with different pathways and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the cyano group and the butanoic acid moiety, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-cyano-1,2,4-triazol-1-yl)butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c1-2-5(7(12)13)11-4-9-6(3-8)10-11/h4-5H,2H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGMJUQOUQIJLIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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